CHLORO(ETHYLCYCLOPENTADIENYL)(TRIPHENYLPHOSPHINE)NICKEL(II)
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Overview
Description
CHLORO(ETHYLCYCLOPENTADIENYL)(TRIPHENYLPHOSPHINE)NICKEL(II): is an organometallic compound that features a nickel center coordinated to a chloro ligand, an ethylcyclopentadienyl ligand, and a triphenylphosphine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHLORO(ETHYLCYCLOPENTADIENYL)(TRIPHENYLPHOSPHINE)NICKEL(II) typically involves the reaction of nickel(II) chloride with ethylcyclopentadienyl and triphenylphosphine ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The general reaction can be represented as follows:
NiCl2+C2H5C5H4+P(C6H5)3→CHLORO(ETHYLCYCLOPENTADIENYL)(TRIPHENYLPHOSPHINE)NICKEL(II)
The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the principles of organometallic synthesis in a controlled environment would apply, with considerations for scale-up including solvent recovery, purification, and waste management.
Chemical Reactions Analysis
Types of Reactions
CHLORO(ETHYLCYCLOPENTADIENYL)(TRIPHENYLPHOSPHINE)NICKEL(II) can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro ligand can be substituted by other ligands such as alkyl, aryl, or phosphine ligands.
Oxidative Addition: The nickel center can undergo oxidative addition reactions with halogens or other electrophiles.
Reductive Elimination: This compound can participate in reductive elimination reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and phosphines. Conditions typically involve the use of an inert atmosphere and solvents like THF or DCM.
Oxidative Addition: Reagents such as halogens (e.g., Br2, I2) or other electrophiles are used. Reactions are often carried out at room temperature or slightly elevated temperatures.
Reductive Elimination: Conditions for reductive elimination often involve heating and the presence of a suitable base or reducing agent.
Major Products
Substitution Reactions: Products include new nickel complexes with different ligands.
Oxidative Addition: Products include nickel(IV) complexes with additional ligands.
Reductive Elimination: Products include organic molecules with new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
CHLORO(ETHYLCYCLOPENTADIENYL)(TRIPHENYLPHOSPHINE)NICKEL(II) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Materials Science: This compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Organometallic Chemistry: It serves as a model compound for studying the behavior of nickel complexes and their reactivity.
Biological Studies: Research is ongoing to explore its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of CHLORO(ETHYLCYCLOPENTADIENYL)(TRIPHENYLPHOSPHINE)NICKEL(II) involves the coordination of the nickel center to various ligands, which can influence its reactivity and catalytic properties. The molecular targets and pathways involved depend on the specific reaction or application. For example, in catalysis, the nickel center can facilitate the formation and breaking of chemical bonds through oxidative addition and reductive elimination mechanisms.
Comparison with Similar Compounds
Similar Compounds
- CHLORO(CYCLOPENTADIENYL)(TRIPHENYLPHOSPHINE)NICKEL(II)
- BIS(CYCLOPENTADIENYL)NICKEL(II)
- BIS(TRIPHENYLPHOSPHINE)NICKEL(II)DICHLORIDE
Uniqueness
CHLORO(ETHYLCYCLOPENTADIENYL)(TRIPHENYLPHOSPHINE)NICKEL(II) is unique due to the presence of the ethylcyclopentadienyl ligand, which can influence the electronic and steric properties of the nickel center. This can result in different reactivity and selectivity compared to similar compounds with cyclopentadienyl or other ligands.
Properties
CAS No. |
149272-90-2 |
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Molecular Formula |
C25H24ClNiP- |
Molecular Weight |
449.6 g/mol |
IUPAC Name |
chloronickel;2-ethylcyclopenta-1,3-diene;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C7H9.ClH.Ni/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-5-3-4-6-7;;/h1-15H;3,5H,2,4H2,1H3;1H;/q;-1;;+1/p-1 |
InChI Key |
OCNYMBPVKZAYPC-UHFFFAOYSA-M |
SMILES |
CCC1=[C-]CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni] |
Canonical SMILES |
CCC1=[C-]CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni] |
Synonyms |
CHLORO(ETHYLCYCLOPENTADIENYL)(TRIPHENYLPHOSPHINE)NICKEL(II) |
Origin of Product |
United States |
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